molecular formula C12H9BrN2O2 B352672 2-bromo-N'-(2-furylmethylene)benzohydrazide CAS No. 93418-02-1

2-bromo-N'-(2-furylmethylene)benzohydrazide

Cat. No. B352672
CAS RN: 93418-02-1
M. Wt: 293.12g/mol
InChI Key: MZJFACFNNZVQQX-RIYZIHGNSA-N
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Description

2-bromo-N’-(2-furylmethylene)benzohydrazide is a chemical compound with the linear formula C12H9BrN2O2 . It has a molecular weight of 293.122 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of 2-bromo-N’-(2-furylmethylene)benzohydrazide is represented by the linear formula C12H9BrN2O2 . The CAS Number for this compound is 93418-02-1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-bromo-N’-(2-furylmethylene)benzohydrazide include a molecular weight of 293.122 . The compound has a linear formula of C12H9BrN2O2 .

Scientific Research Applications

Optoelectronics

This compound has potential applications in optoelectronics , particularly due to its nonlinear optical (NLO) properties . The presence of delocalized electrons within the structure allows for unique optoelectronic characteristics, which can be harnessed in devices such as photovoltaic cells, photocatalytic systems, and photoconductive sensors. The NLO response of this material to intense electromagnetic fields makes it a candidate for optical switching, modulation, frequency shifting, and optical data storage .

properties

IUPAC Name

2-bromo-N-[(E)-furan-2-ylmethylideneamino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2O2/c13-11-6-2-1-5-10(11)12(16)15-14-8-9-4-3-7-17-9/h1-8H,(H,15,16)/b14-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZJFACFNNZVQQX-RIYZIHGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=CC=CO2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=CO2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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